N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEUMPZMEXPLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500124 | |

| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-33-0 | |

| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

This guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, a diamine with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical insights.

Introduction and Significance

This compound (CAS No. 1629-33-0) is a substituted diamine with the molecular formula C₁₁H₁₈N₂.[1][2] Its structure incorporates a phenylethyl group, a methyl group, and an ethylenediamine backbone. This unique combination of functionalities imparts specific physicochemical properties that make it an interesting candidate for various applications. Substituted ethylenediamines are known to be important intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[3] The presence of both a secondary and a primary amine group in this compound allows for differential functionalization, making it a versatile building block in organic synthesis.

Strategic Synthesis: Reductive Amination

A robust and widely applicable method for the synthesis of N-substituted amines is reductive amination.[4] This one-pot reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. This approach offers high yields and good control over the degree of alkylation, a common challenge in direct alkylation methods.[4]

For the synthesis of this compound, a logical retrosynthetic analysis suggests the reductive amination of 2-phenylethylamine with a suitable carbonyl-containing precursor, or the reductive amination of a suitable amine with phenylacetaldehyde. A plausible and efficient synthetic route involves the reductive amination of N-methylethanolamine with phenylacetaldehyde, followed by conversion of the hydroxyl group to an amine. However, a more direct approach would be the reductive amination of 2-phenylethylamine with N-methyl-2-aminoacetaldehyde.

Given the commercial availability of the target compound, detailed synthetic procedures in peer-reviewed literature are scarce. Therefore, we present a generalized, yet detailed, experimental protocol for the reductive amination synthesis of a structurally related diamine, N,N'-Dimethyl-1,2-diphenylethylenediamine, as described in Organic Syntheses, a highly reputable source for reliable chemical preparations.[5] This protocol serves as an excellent template for the synthesis of the target molecule.

Illustrative Experimental Protocol: Synthesis of a Related Diamine

The following procedure for the synthesis of meso- and dl-N,N'-Dimethyl-1,2-diphenylethylenediamine via reductive amination of benzaldehyde and methylamine illustrates the key steps and considerations applicable to the synthesis of this compound.[5]

Step 1: Imine Formation

-

In a well-ventilated fume hood, charge a 250-mL Erlenmeyer flask equipped with a magnetic stirrer with a 40% (w/w) aqueous solution of methylamine (100 mL).

-

To the stirred solution, add freshly distilled benzaldehyde (26.5 g, 0.25 mol) at room temperature. A mild exothermic reaction will occur, resulting in a milky white emulsion.

-

Stopper the flask and continue stirring overnight (approximately 15 hours).

Step 2: Reductive Coupling

-

Flame-dry a three-necked, 500-mL round-bottomed flask equipped with a mechanical or magnetic stirrer, a thermometer, a water condenser with a nitrogen inlet, and a septum.

-

Charge the flask with zinc powder (13.1 g, 0.2 mol) and anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

-

Activate the zinc powder by adding 1,2-dibromoethane (1.5 mL, 3.5 g, 0.02 mol) via syringe, warming the mixture to reflux for 1 minute, and then allowing it to cool to room temperature.

-

Add a small amount of chlorotrimethylsilane (Me₃SiCl) via syringe to initiate the reaction, evidenced by the evolution of ethylene gas.

-

Stir the mixture for 45 minutes.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to 0°C with an ice bath.

-

Hydrolyze the mixture by cautiously adding a solution prepared by mixing concentrated aqueous ammonium hydroxide (60 mL) with saturated aqueous ammonium chloride (140 mL).

-

Remove the excess zinc by filtration and wash it with diethyl ether (200 mL).

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic extracts, dry over potassium carbonate (K₂CO₃), filter, and concentrate on a rotary evaporator to yield the crude diamine.

This protocol can be adapted for the synthesis of this compound by substituting benzaldehyde and methylamine with appropriate starting materials, such as phenylacetaldehyde and N-methylethylenediamine.

Caption: A generalized workflow for the synthesis of N-substituted diamines via reductive amination.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylethyl group, the methylene protons of the ethylenediamine backbone and the phenylethyl group, the N-methyl protons, and the protons of the primary and secondary amine groups. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and splitting patterns will provide valuable information about the connectivity of the molecule. For instance, the methylene protons adjacent to the nitrogen atoms will be deshielded and will likely appear as complex multiplets due to coupling with neighboring protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[6] The aromatic carbons will appear in the downfield region (typically 110-140 ppm). The aliphatic carbons of the ethylenediamine backbone and the phenylethyl group will be observed in the upfield region, with those directly bonded to nitrogen atoms being deshielded compared to simple alkanes. The N-methyl carbon will appear as a distinct signal in the upfield region.

| Predicted Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.3 ppm), Methylene protons (multiplets, ~2.5-3.0 ppm), N-methyl protons (singlet, ~2.2-2.4 ppm), Amine protons (broad singlets, variable chemical shift) |

| ¹³C NMR | Aromatic carbons (~126-140 ppm), Aliphatic carbons adjacent to nitrogen (~40-60 ppm), N-methyl carbon (~35-45 ppm) |

| FTIR (cm⁻¹) | N-H stretch (primary amine, two bands ~3300-3400 cm⁻¹; secondary amine, one band ~3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 178 (odd mass due to two nitrogen atoms), Prominent fragment ions from α-cleavage. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[7] The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretching: The primary amine (R-NH₂) will show two medium-intensity bands in the region of 3300-3400 cm⁻¹, while the secondary amine (R₂-NH) will display a single, weaker band in the same region.[8]

-

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be observed in the 2850-3100 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.[7]

-

C-N Stretching: The C-N stretching vibrations for the aliphatic amines will appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) mass spectrometry is a suitable technique.

-

Molecular Ion Peak: According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak (M⁺) for C₁₁H₁₈N₂ is expected at a mass-to-charge ratio (m/z) of 178.[9]

-

Fragmentation Pattern: Amines typically undergo α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen atom is broken.[9] This results in the formation of a stable, resonance-stabilized cation. The fragmentation pattern will be influenced by the relative stability of the resulting radicals and carbocations. The base peak in the spectrum will correspond to the most stable fragment ion.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1629-33-0 [sigmaaldrich.com]

- 3. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. swgdrug.org [swgdrug.org]

- 9. CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Properties of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identification, physicochemical characteristics, and spectroscopic profile. By integrating theoretical predictions with data from analogous structures, this guide serves as a foundational resource for experimental design, synthesis, and characterization. It includes detailed experimental protocols and visual workflows to facilitate practical application and further research into this bifunctional molecule.

Introduction

This compound is a substituted diamine featuring a unique combination of structural motifs: a primary amine, a tertiary amine, and a hydrophobic phenylethyl group. This arrangement imparts a distinct chemical personality, blending the nucleophilicity and basicity of aliphatic amines with the steric and electronic influence of an aromatic moiety. The parent compound, ethylenediamine, is a widely utilized building block in chemical synthesis, notably as a precursor to chelating agents and pharmaceuticals.[1] The specific substitutions in this compound create a molecule with potential applications as a ligand in coordination chemistry, a building block in organic synthesis, or a scaffold in medicinal chemistry.

Understanding the fundamental properties of this compound is a critical prerequisite for its effective use. This guide provides a detailed examination of its identity, physicochemical properties, and expected spectroscopic signatures, offering both a reference for known data and a predictive framework for experimental investigation.

Compound Identification

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1629-33-0 | [2][3][4] |

| IUPAC Name | N¹-methyl-N¹-(2-phenylethyl)ethane-1,2-diamine | [3] |

| Molecular Formula | C₁₁H₁₈N₂ | [2][3][4] |

| Molecular Weight | 178.27 g/mol | [2] |

| InChI Key | QNEUMPZMEXPLOM-UHFFFAOYSA-N | [2][3] |

| Common Synonyms | N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine; N1-Methyl-N1-phenethylethane-1,2-diamine; N-methyl-N-(2-phenylethyl)-1,2-ethanediamine | [2] |

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various systems, from reaction vessels to biological environments.

| Property | Value / Description | Source(s) / Rationale |

| Physical Form | Liquid | [3] |

| Purity | Commercially available at ≥95% | [4] |

| Storage Temperature | Recommended at -20°C for long-term stability | [3] |

| Boiling Point | Not experimentally determined. Expected to be elevated due to hydrogen bonding and molecular weight. | |

| Melting Point | Not experimentally determined. |

Solubility Profile

The solubility of this compound is governed by the interplay between its hydrophilic and hydrophobic components.

-

Hydrophilic Nature: The ethane-1,2-diamine backbone, particularly the primary amine (-NH₂), is capable of forming hydrogen bonds with polar solvents like water and lower alcohols (e.g., methanol, ethanol).[5]

-

Hydrophobic Nature: The phenylethyl group is nonpolar and contributes to the molecule's affinity for organic solvents. Structurally similar compounds with large hydrophobic groups exhibit limited water solubility.[6]

Consequently, the compound is expected to be soluble in a range of organic solvents and may show limited to moderate solubility in water. The aqueous solubility will be highly dependent on pH; acidification of the medium will protonate the amine groups, forming ammonium salts and significantly increasing water solubility.[6]

Step-by-Step Protocol

-

Prepare a Calibration Curve: a. Create a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution into the intended mobile phase for HPLC analysis. c. Inject each standard onto the HPLC-UV system and record the peak area. d. Plot peak area versus concentration to generate a linear calibration curve.

-

Sample Preparation for Solubility: a. In separate vials, add an excess amount of this compound to a fixed volume of each aqueous buffer (e.g., pH 4.0, 7.4, 9.0). An excess is confirmed by the visible presence of undissolved material. b. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Sample Processing and Analysis: a. After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound. b. Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. c. Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample onto the HPLC-UV system and measure the peak area.

-

Calculation: a. Using the equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the final solubility of the compound in the aqueous buffer.

Synthesis Context and Reactivity

While a specific, optimized synthesis for this compound is not detailed in readily available literature, its structure lends itself to established synthetic methodologies for 1,2-diamines. Potential routes include the reductive amination of phenylacetaldehyde with N-methylethylenediamine or the aminolysis of appropriately substituted aziridines. [7] The reactivity is dominated by the two amine centers:

-

Primary Amine: Undergoes reactions typical of primary amines, such as Schiff base formation with aldehydes and ketones, acylation, and alkylation.

-

Tertiary Amine: Acts as a base and a nucleophile. It can be quaternized with alkyl halides and serves as a potential coordination site for metal catalysts. [8]

Conclusion

This compound is a compound with a well-defined structure but limited publicly available experimental data. This guide has established its core identity and provided a robust predictive framework for its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. The presence of multiple functional groups suggests a versatile chemical reactivity and potential for broad application. The experimental workflows provided herein offer a clear path for researchers to validate these predictions and further characterize this intriguing molecule for its potential use in synthesis, catalysis, and drug discovery.

References

-

This compound, 95% Purity, C11H18N2, 5 grams. Oakwood Chemical. [Link]

-

N'-ethyl-N-methyl-N'-phenylethane-1,2-diamine. PubChem, National Center for Biotechnology Information. [Link]

-

N-Methylethylenediamine. Solubility of Things. [Link]

-

N,N'-bis(1-phenylethyl)ethane-1,2-diamine. Solubility of Things. [Link]

-

N'-(1-phenylethyl)ethane-1,2-diamine. PubChem, National Center for Biotechnology Information. [Link]

-

N-ethyl-N-methyl-1,2-diphenylethanamine Monograph. SWGDRUG.org. [Link]

-

Ethylenediamine. Wikipedia. [Link]

-

IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

-

1,2-Ethanediamine, N1,N1-diethyl-N2-methyl-. PubChem, National Center for Biotechnology Information. [Link]

-

N,N'-Dimethylethylenediamine. Wikipedia. [Link]

-

An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. ResearchGate. [Link]

-

NMR Spectra and Molecular Structure. Thieme. [Link]

-

SYNTHESIS OF YNAMIDES BY COPPER-MEDIATED COUPLING OF 1,1-DIBROMO-1-ALKENES WITH NITROGEN NUCLEOPHILES. Organic Syntheses. [Link]

-

N

1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine. PubChem, National Center for Biotechnology Information. [Link] -

NMR Techniques in Organic Chemistry. University of Cambridge. [Link]

-

Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

-

1,2-Ethanediamine, N1-phenyl-. PubChem, National Center for Biotechnology Information. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. [Link]

Sources

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | 1629-33-0 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 8. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule. Each section is dedicated to a specific spectroscopic technique, offering a foundational understanding of the principles, detailed interpretation of the spectral data, and the causal logic behind the expected outcomes. The guide also includes standardized experimental protocols for acquiring such spectra, ensuring a self-validating framework for researchers.

Introduction to this compound

This compound, with the CAS number 1629-33-0 and molecular formula C₁₁H₁₈N₂, is a diamine derivative with potential applications in medicinal chemistry and as a ligand in coordination chemistry. Its structure combines a phenylethyl group, a methyl group, and an ethylenediamine backbone, presenting a unique combination of aromatic and aliphatic features, as well as primary and tertiary amine functionalities. Accurate structural elucidation is paramount for its application and further development. Spectroscopic techniques are indispensable tools for confirming the identity and purity of such synthesized compounds. This guide serves to provide a detailed roadmap for the spectroscopic characterization of this molecule.

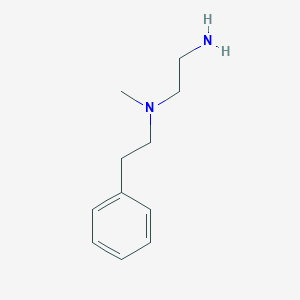

Below is the 2D chemical structure of this compound.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

-

m/z = 149: Loss of an ethyl group from the ethylenediamine chain.

-

m/z = 134: Alpha-cleavage with loss of the terminal CH₂NH₂ group, resulting in a stable benzylic cation. [1]* m/z = 91: The tropylium ion, a very common and stable fragment for compounds containing a benzyl group, formed by rearrangement and cleavage.

-

m/z = 72: Cleavage of the bond between the two carbons of the phenylethyl group.

-

m/z = 58: Cleavage of the bond between the two methylene groups of the ethylenediamine chain attached to the tertiary nitrogen.

-

m/z = 44: Cleavage between the two carbons of the ethylenediamine chain, resulting in the [CH₂NH₂]⁺ fragment.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

-

Acquisition: For GC-MS, inject the sample solution into the GC. The separated components will then be introduced into the mass spectrometer. For direct probe analysis, the sample is introduced directly into the ion source. Set the mass analyzer to scan a range of m/z values, typically from 40 to 500 amu.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra collectively offer a comprehensive structural fingerprint of the molecule, enabling its unambiguous identification. The interpretation of these spectra highlights the key structural motifs, including the monosubstituted phenyl ring, the ethylenediamine backbone, and the N-methyl group. The provided protocols offer a standardized approach for researchers to obtain experimental data, which can then be compared against the predictions laid out in this guide. This document serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel organic compounds.

References

-

NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

Amines - Infrared Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019, March 27). FindLight. Retrieved January 22, 2026, from [Link]

-

IR spectra prediction. (n.d.). Cheminfo.org. Retrieved January 22, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 22, 2026, from [Link]

-

Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved January 22, 2026, from [Link]

-

Principles of FTIR Spectroscopy. (n.d.). Michigan State University. Retrieved January 22, 2026, from [Link]

-

Mass spectrometry. (2024, January 18). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. (2024, May 9). arXiv. Retrieved January 22, 2026, from [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved January 22, 2026, from [Link]

-

A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. Retrieved January 22, 2026, from [Link]

-

Predict NMR spectra. (n.d.). NMRium. Retrieved January 22, 2026, from [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 22, 2026, from [Link]

-

FTIR spectroscopy - principles and applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. Retrieved January 22, 2026, from [Link]

-

Interpreting. (n.d.). OpenOChem Learn. Retrieved January 22, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 22, 2026, from [Link]

-

¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

IR Spectrum Prediction. (n.d.). Protheragen. Retrieved January 22, 2026, from [Link]

-

GCMS Section 6.15. (n.d.). Whitman College. Retrieved January 22, 2026, from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 22, 2026, from [Link]

-

Instrumentation. (2023, February 11). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy. (2024, January 19). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Predict IR Spectrum of Structures in Chemdraw Ultra/Chem3D Pro/ or Other Software? (2014, October 10). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 22, 2026, from [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

-

Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest. Retrieved January 22, 2026, from [Link]

-

rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. (n.d.). GitHub. Retrieved January 22, 2026, from [Link]

-

Basic Introduction to NMR Spectroscopy. (2018, December 2). YouTube. Retrieved January 22, 2026, from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 22, 2026, from [Link]

-

13C-NMR. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved January 22, 2026, from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). YouTube. Retrieved January 22, 2026, from [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction? (2016, April 25). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)piperazine, with the CAS number 13484-40-7, is a versatile heterocyclic amine that serves as a crucial building block and intermediate in various fields of chemical synthesis.[1] Its unique structural features, combining a piperazine ring with a methoxyethyl group, impart desirable physicochemical properties that make it a valuable component in the design and development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of the experimental data and properties of 1-(2-Methoxyethyl)piperazine, offering insights into its scientific applications and handling.

Physicochemical Properties

The fundamental physical and chemical characteristics of 1-(2-Methoxyethyl)piperazine are summarized in the table below. These properties are essential for its application in various synthetic protocols and for ensuring appropriate handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [2] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [4][5] |

| Boiling Point | 193-194 °C (lit.) | [4] |

| Density | 0.970 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.4730 (lit.) | [6] |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| CAS Number | 13484-40-7 | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While a comprehensive set of spectral data is best obtained from direct experimental measurement, publicly available information provides a foundational understanding of the spectral characteristics of 1-(2-Methoxyethyl)piperazine.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-Methoxyethyl)piperazine is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching (alkane): ~2850-2950 cm⁻¹

-

C-N stretching (amine): ~1000-1250 cm⁻¹

-

C-O-C stretching (ether): ~1070-1150 cm⁻¹

-

N-H bending (secondary amine in piperazine ring): ~1500-1650 cm⁻¹ (if protonated or in specific hydrogen bonding environments)

A reported FT-IR spectrum confirms the identity of the compound, with instrumentation from a Bruker Tensor 27 FT-IR using an ATR-Neat technique.[3]

Synthesis and Reactivity

1-(2-Methoxyethyl)piperazine is a key reactant in the preparation of various biologically and pharmacologically active molecules.[2][4] Its synthesis can be achieved through several routes. One common method involves the reaction of piperazine with a 2-methoxyethyl halide, such as 2-bromoethanol, followed by methylation of the hydroxyl group, or directly with a methoxyethylating agent. For instance, a reaction using 2-methoxyethyl ester has been shown to yield N-(2-methoxyethyl)piperazine with a selectivity of 83.4%.[4]

The piperazine moiety contains two nitrogen atoms, one tertiary and one secondary, providing sites for further functionalization. The secondary amine is a nucleophilic center that can readily undergo reactions such as acylation, alkylation, and arylation, making it a versatile scaffold in medicinal chemistry.

Applications in Research and Development

The unique properties of 1-(2-Methoxyethyl)piperazine have led to its use in several key areas of research and development:

-

Pharmaceutical Development: It serves as an important intermediate in the synthesis of a variety of pharmaceuticals.[1] Notably, it is utilized in the development of anti-anxiety and antidepressant medications, contributing to the expansion of therapeutic options for mental health disorders.[1] Its structure is also incorporated into central nervous system agents.[1]

-

Agrochemical Formulations: In the agricultural sector, this compound is used in the formulation of pesticides and herbicides to enhance their efficacy, leading to improved crop management and productivity.[1]

-

Polymer Chemistry: 1-(2-Methoxyethyl)piperazine is employed in the production of specialty polymers, where it can impart properties such as flexibility and durability.[1]

-

Neuroscience Research: The compound is used as a tool in neuroscience to study neurotransmitter systems, aiding in the understanding of brain function.[1]

Safety and Handling

Due to its chemical nature, 1-(2-Methoxyethyl)piperazine must be handled with appropriate safety precautions. It is classified as a corrosive material that can cause severe skin burns and eye damage.[3][6]

GHS Hazard Classification:

-

Pictogram: Danger[3]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)[3]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501[3]

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Faceshields and Goggles

-

Chemical-resistant gloves

-

A suitable respirator (e.g., type ABEK (EN14387) respirator filter)

Storage: Store in a well-ventilated place, keeping the container tightly closed in a dry and cool environment.[7] It should be stored in a corrosives area away from heat, sparks, and open flames.[7]

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6][7]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

Experimental Protocols

A general workflow for the characterization of a chemical compound like 1-(2-Methoxyethyl)piperazine is outlined below.

Caption: General workflow for the characterization of a chemical compound.

Conclusion

1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) is a chemical compound with significant utility in scientific research and industrial applications, particularly in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for chemists and material scientists. Adherence to strict safety protocols is paramount when handling this corrosive compound to ensure the well-being of laboratory personnel. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for professionals in the field.

References

-

PubChem. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638. [Link]

-

PubChem. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(2-Methoxyethyl)piperazine 97 13484-40-7 [sigmaaldrich.com]

- 3. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Methoxyethyl)piperazine | 13484-40-7 [chemicalbook.com]

- 5. 1-(2-Methoxyethyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 13484-40-7 | CAS DataBase [m.chemicalbook.com]

- 7. fishersci.ca [fishersci.ca]

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine structural analysis and conformation

An In-depth Technical Guide: Structural and Conformational Analysis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Foreword

The intersection of molecular structure and function is a foundational principle in the chemical and pharmaceutical sciences. The subtle interplay of bond rotations, steric interactions, and non-covalent forces dictates a molecule's preferred three-dimensional shape, or conformation. This, in turn, governs its biological activity, physical properties, and potential as a therapeutic agent. This compound, a molecule incorporating the pharmacologically significant phenethylamine scaffold, serves as an exemplary case study for the critical importance of conformational analysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the integrated experimental and computational methodologies required to elucidate the structural landscape of this flexible molecule. We will move beyond mere protocols to discuss the strategic rationale behind each technique, ensuring a robust and validated understanding of molecular conformation.

The Central Role of Conformation in Molecular Design

Flexible molecules do not exist as single, static structures but as a dynamic ensemble of interconverting conformers. The population of each conformer is determined by its relative free energy. For a molecule like this compound, understanding this conformational landscape is paramount. The biologically active conformation—the specific shape that binds to a receptor or enzyme—may be a minor component of the overall population. Therefore, a comprehensive analysis allows us to:

-

Identify Bioactive Conformations: Correlate specific shapes with biological activity.

-

Guide Rational Drug Design: Modify the molecular structure to favor the active conformation, potentially increasing potency and selectivity.

-

Predict Physicochemical Properties: Understand how conformation influences properties like solubility, lipophilicity, and crystal packing.

This guide provides a holistic framework for achieving this deep structural understanding.

Synthesis and Definitive Spectroscopic Verification

A prerequisite for any structural analysis is the unambiguous synthesis and characterization of the compound. The target molecule, this compound, can be efficiently prepared via reductive amination, a robust and widely used method in organic synthesis.

Synthetic Protocol: Reductive Amination

The chosen pathway involves the reaction of 2-phenylethanal with N-methyl-ethane-1,2-diamine, followed by in-situ reduction of the resulting imine/enamine intermediate.

Step-by-Step Methodology:

-

Imine Formation: Dissolve N-methyl-ethane-1,2-diamine (1.1 equivalents) in a suitable alcoholic solvent, such as methanol (MeOH), under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Substrate Addition: Add 2-phenylethanal (1.0 equivalent) dropwise to the cooled solution. The dropwise addition helps to control any potential exotherm.

-

Equilibration: Allow the reaction mixture to warm to ambient temperature and stir for 2-3 hours to ensure the complete formation of the imine intermediate.

-

Reduction: Cool the mixture back to 0°C and add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. The portion-wise addition is a critical safety measure to manage gas evolution and prevent a runaway reaction.

-

Reaction Completion & Quenching: Stir the reaction at ambient temperature for 4-6 hours or until analysis (e.g., by TLC) indicates the consumption of the starting material. Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.

-

Work-up and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting crude product should be purified by column chromatography on silica gel to yield the pure diamine.

Sources

A Technical Guide to the Synthesis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine: A Journey Through the Evolution of Amine Alkylation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical exploration of the synthetic strategies for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, an unsymmetrically disubstituted ethylenediamine. While a detailed historical record of this specific molecule's discovery is not prominent in the literature, its synthesis serves as an excellent case study for the evolution of amine alkylation methodologies. We will deconstruct the conceptual progression from classical, often low-selectivity methods to modern, highly controlled protocols. This whitepaper will focus on three core synthetic pillars: direct alkylation, reductive amination, and the amide reduction pathway. Each strategy's underlying chemical principles, inherent advantages, and limitations will be discussed. Detailed, field-proven experimental protocols and comparative data are provided to equip researchers with the practical knowledge required for the synthesis of this and structurally related compounds.

Introduction: The Challenge of Selectivity in Ethylenediamine Substitution

N-substituted ethylenediamines are a cornerstone structural motif in medicinal chemistry, catalysis, and materials science. The precise control over the substitution pattern on the two nitrogen atoms is paramount to tuning the molecule's biological activity, coordination properties, or polymer characteristics. The target molecule of this guide, this compound, presents a classic synthetic challenge: the selective and efficient installation of two different substituents (a methyl group and a phenylethyl group) onto the ethylenediamine scaffold.

The primary difficulty arises from the similar reactivity of the two nitrogen atoms in the starting material, ethylenediamine. Early synthetic methods often struggled with issues of polysubstitution, leading to complex mixtures of mono-, di-, tri-, and even tetra-alkylated products, necessitating difficult purification procedures. This guide will trace the development of synthetic solutions to this fundamental problem.

Conceptual Evolution of Synthesis: From Brute Force to Finesse

The history of synthesizing molecules like this compound is a story of increasing control and elegance in synthetic organic chemistry. The evolution of methods can be categorized into three main eras of thought.

Part A: The Foundational Era – Direct Alkylation

The most straightforward conceptual approach is the direct sequential alkylation of ethylenediamine using alkyl halides. This method, while simple in principle, is plagued by a lack of selectivity.

Causality of Poor Selectivity: After the first alkylation (e.g., with 2-phenylethyl bromide), the resulting mono-substituted product, N-(2-phenylethyl)ethane-1,2-diamine, remains a potent nucleophile. Its reactivity is comparable to the starting ethylenediamine, leading to a competitive second alkylation on the same nitrogen atom (forming a tertiary amine) or on the other nitrogen (forming the desired product, but also other symmetrically disubstituted products). This results in a statistical mixture of products that is often challenging to separate. Industrial methods for simple N-alkylethylenediamines often rely on this "haloalkane ammonolysis" approach, accepting moderate yields (40-65%) and complex purification in exchange for inexpensive starting materials[1].

Part B: The Rise of Reductive Amination – A Paradigm Shift

Reductive amination emerged as a superior strategy for controlled amine alkylation, effectively avoiding the over-alkylation problems associated with alkyl halides[2]. The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine[2][3].

For the target molecule, a two-step reductive amination sequence is the most logical and efficient approach:

-

Step 1: Synthesis of N-(2-phenylethyl)ethane-1,2-diamine. Ethylenediamine is reacted with phenylacetaldehyde. The aldehyde selectively reacts with one of the primary amine groups to form an imine, which is then reduced.

-

Step 2: Methylation of the Intermediate. The resulting N-(2-phenylethyl)ethane-1,2-diamine now has one primary and one secondary amine. The secondary amine can be selectively methylated using a specific type of reductive amination known as the Eschweiler-Clarke reaction [4][5]. This classic reaction uses formaldehyde as the methyl source and formic acid as the reducing agent, offering high yields for the methylation of primary and secondary amines[5][6][7]. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, followed by hydride transfer from a formate anion[5].

This stepwise approach provides excellent control, as the choice of carbonyl compound dictates the exact alkyl group to be installed.

Part C: Orthogonal Strategies – The Amide Pathway

An alternative, highly controlled route involves the use of an amide as a masked amine. This multi-step process offers exceptional selectivity by differentiating the two nitrogen atoms using protecting group chemistry or by leveraging the distinct reactivity of amides.

-

Step 1: Mono-Acylation. Ethylenediamine is reacted with an acylating agent like phenylacetyl chloride under controlled conditions to form the mono-amide, N-(2-aminoethyl)-2-phenylacetamide.

-

Step 2: Methylation. The remaining free primary amine can then be methylated.

-

Step 3: Amide Reduction. The crucial final step is the reduction of the amide carbonyl group to a methylene group. This is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄)[8][9]. This powerful reagent effectively converts the amide into the desired tertiary amine, completing the synthesis[9][10].

While this pathway is longer, its key advantage is the robust control over each step, often leading to higher purity of the final product and avoiding complex purification challenges.

Comparative Overview of Synthetic Strategies

The choice of synthetic route depends on factors like scale, available starting materials, and required purity. The following table summarizes the key aspects of each strategy.

| Strategy | Key Reagents | Typical Yields | Selectivity Control | Advantages | Disadvantages |

| Direct Alkylation | Ethylenediamine, Alkyl Halides (e.g., Ph(CH₂)₂Br, CH₃I) | Low to Moderate (e.g., 40-65% for similar processes)[1] | Poor | Inexpensive reagents, conceptually simple. | Poor selectivity, over-alkylation, complex product mixtures, difficult purification. |

| Reductive Amination | Ethylenediamine, Phenylacetaldehyde, NaBH₃CN/H₂, Formaldehyde, Formic Acid (Eschweiler-Clarke) | High (Often >80% per step) | Excellent | High selectivity, avoids over-alkylation, clean reactions, mild conditions possible[2]. | More steps than direct alkylation, requires carbonyl compounds. |

| Amide Reduction | Ethylenediamine, Phenylacetyl chloride, Methylating agent, LiAlH₄ | Good to High | Excellent | Orthogonal control, high purity products. | Multi-step, requires powerful and hazardous reducing agents (LiAlH₄)[9], protection/deprotection may be needed. |

Detailed Experimental Protocols

The following protocols are provided as robust, field-proven examples for the synthesis of this compound via the superior reductive amination pathway.

Workflow for Two-Step Reductive Amination Synthesis

Caption: Two-step synthesis via reductive amination and Eschweiler-Clarke.

Protocol 1: Synthesis of N-(2-phenylethyl)ethane-1,2-diamine

-

Reaction Setup: To a round-bottom flask charged with ethylenediamine (5.0 eq) dissolved in methanol (0.2 M), add phenylacetaldehyde (1.0 eq) dropwise at 0 °C with stirring.

-

Imine Formation: Allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde. Causality: Using an excess of the diamine minimizes the formation of the bis-adduct and drives the equilibrium towards the mono-imine.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Expertise: Sodium borohydride is a mild and effective reducing agent for imines. For substrates sensitive to NaBH₄, a more selective reagent like sodium triacetoxyborohydride or sodium cyanoborohydride can be used[2][3].

-

Quenching and Work-up: After stirring overnight at room temperature, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

-

Extraction: Add 1 M NaOH solution to the aqueous residue until basic (pH > 12) and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Methylation via Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke methylation step.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-(2-phenylethyl)ethane-1,2-diamine (1.0 eq), aqueous formaldehyde (37 wt. %, 2.5 eq), and formic acid (98%, 3.0 eq). Trustworthiness: The use of excess formaldehyde and formic acid ensures the reaction goes to completion and drives the equilibrium[5].

-

Reaction: Heat the mixture to 80-100 °C. Vigorous gas evolution (CO₂) will be observed. Maintain heating until the gas evolution ceases (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 12) by the careful, dropwise addition of 50% NaOH solution while cooling in an ice bath. Caution: This neutralization is highly exothermic.

-

Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation to yield a clear oil.

Characterization and Validation

The identity and purity of the synthesized product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals to look for include the N-methyl singlet, the aromatic protons of the phenylethyl group, and the distinct methylene protons of the ethylenediamine backbone and the phenylethyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₁H₁₈N₂ = 178.27 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretches (if a secondary amine is present as an impurity) and C-H stretches.

Conclusion and Future Outlook

While the direct alkylation of ethylenediamine represents the most primitive approach to this compound, its lack of selectivity renders it impractical for producing a pure, unsymmetrically disubstituted product. The evolution of synthetic methodology has provided far more robust and reliable alternatives. The two-step reductive amination sequence, culminating in an Eschweiler-Clarke methylation, stands as the most efficient and high-yielding strategy for laboratory-scale synthesis. For situations demanding the utmost control and purity, particularly in complex molecule synthesis, the amide reduction pathway offers a powerful, albeit more laborious, alternative. Future developments in this field will likely focus on catalytic methods that can achieve selective N-alkylation directly, potentially using greener reagents and milder conditions, further refining the elegant challenge of controlled diamine synthesis.

References

- Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine.

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of N-ethyl ethylene diamine.

- Google Patents. (n.d.). Process for synthesizing N,N-diisopropyl ethylenediamine.

- Yao, R-S., Jiang, L-E., Wu, S-H., Deng, S-S., & Yang, Y. (n.d.).

- Google Patents. (n.d.). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.

- Alfahdawi, A. S., et al. (2021). Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study.

- Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. (n.d.).

- Wang, C., et al. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC - NIH.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

Chem Help ASAP. (2020, March 20). amide reduction & amine synthesis [Video]. YouTube. [Link]

- Synthesis of Ethylenediamine by Catalytic Ammoni

-

Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparation of N-(1-phenylethyl)- N'-phenyl-1,4- phenylenediamine.

- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin

-

ResearchGate. (2018, November 22). How to protect one amine group in ethylenediamine, it's possible?. Retrieved from [Link]

-

Journal of the American Chemical Society. (2008, December 5). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- ResearchGate. (n.d.).

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

- Simplified Version of the Eschweiler–Clarke Reaction. (n.d.).

Sources

- 1. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 10. Amine synthesis by amide reduction [organic-chemistry.org]

An In-depth Technical Guide to the Theoretical and Computational Investigation of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, a flexible molecule with potential applications in medicinal chemistry and materials science. Recognizing the absence of extensive prior computational studies on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a multi-faceted computational approach, beginning with an exhaustive conformational analysis to identify low-energy structures. Subsequently, it details the application of Density Functional Theory (DFT) for the precise calculation of electronic properties and the simulation of spectroscopic data. Finally, it provides a protocol for performing molecular dynamics (MD) simulations to understand the molecule's dynamic behavior in a solvated environment. The methodologies presented herein are grounded in established computational chemistry principles, ensuring scientific integrity and providing a robust foundation for future in-silico investigations of this and related N-substituted ethylenediamine derivatives.

Introduction: The Significance of this compound

This compound (C11H18N2) belongs to the family of substituted phenethylamines, a class of compounds with a wide range of biological activities and applications. The phenethylamine scaffold is a key pharmacophore in many centrally acting drugs, and its derivatives are explored for their potential as adrenoceptor ligands, and in the treatment of various neurological and metabolic disorders.[1][2][3] The inherent flexibility of the ethylenediamine chain, coupled with the presence of both a secondary and a primary amine, suggests a rich conformational landscape and the potential for diverse intermolecular interactions, making it an interesting candidate for drug design and a building block for novel polymers.[4][5]

Given the direct link between a molecule's three-dimensional structure and its function, a thorough understanding of the conformational preferences and dynamic behavior of this compound is paramount for any rational design efforts. Computational and theoretical methods provide a powerful and cost-effective means to probe these properties at the atomic level, offering insights that can guide and complement experimental studies.[6][7]

This guide is structured to provide a logical and self-validating workflow for the in-silico characterization of this compound. We will begin by exploring its conformational space, then delve into its electronic properties using quantum mechanics, and finally, simulate its behavior over time using molecular dynamics.

Foundational Step: Conformational Analysis

The conformational flexibility of this compound, arising from the multiple rotatable single bonds, means it can exist in numerous spatial arrangements, or conformers, each with a distinct energy.[8][9] Identifying the low-energy conformers is a critical first step, as these are the most likely to be populated at room temperature and to be biologically active.

The Rationale for a Multi-Step Approach

A robust conformational analysis for a flexible molecule like this necessitates a multi-step approach.[10][11] A purely random or systematic search can be computationally expensive and may miss important conformers. Therefore, we advocate for a combined strategy that leverages the strengths of different computational methods.

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 7. grnjournal.us [grnjournal.us]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 11. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

Chiral Diamine Derivatives: Catalysts, Pharmacophores, and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral vicinal diamines are foundational motifs in modern chemistry, serving as indispensable tools in asymmetric synthesis and drug discovery. Their unique ability to form stable chelate complexes with metals, combined with their inherent stereochemical information, makes them "privileged" ligands for a vast array of catalytic transformations. This guide provides a comprehensive overview of the current and emerging research applications of chiral diamine derivatives. We will delve into their pivotal role in asymmetric catalysis, from seminal work in hydrogenation to modern C-C and C-N bond-forming reactions. Furthermore, we will explore their significance as core structural components in pharmaceuticals, their application as building blocks for novel bioactive agents, and their emerging use in advanced materials such as recyclable polymeric catalysts. This document is intended to be a technical resource, offering field-proven insights, detailed experimental workflows, and a forward-looking perspective on this versatile class of molecules.

Chapter 1: The Strategic Importance of Chiral Diamines

Chirality is a fundamental property of nature, profoundly influencing biological processes. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors, etc.) is the cornerstone of modern pharmacology, necessitating the synthesis of single-enantiomer drugs to maximize efficacy and minimize off-target effects.[1] Chiral amines, in particular, are prevalent structural units in a significant percentage of top-selling pharmaceuticals.[2][3]

Among the vast library of chiral building blocks, C₂-symmetric and vicinal diamines have achieved a preeminent status. Their utility stems from several key features:

-

Bidentate Chelation: The two nitrogen atoms can coordinate to a single metal center, forming a stable five- or six-membered ring. This chelation imparts conformational rigidity to the resulting metal complex.

-

Creation of a Chiral Pocket: The substituents on the diamine backbone create a well-defined, three-dimensional chiral environment around the metal's active site.

-

Stereoelectronic Tuning: The electronic and steric properties of the diamine ligand can be systematically modified by altering the substituents on the nitrogen atoms or the backbone, allowing for the fine-tuning of catalyst activity and selectivity for specific reactions.[4]

These principles are the foundation for the widespread success of chiral diamine derivatives as ligands in metal-catalyzed reactions and as organocatalysts.[5][6]

Chapter 2: The Workhorse of Asymmetric Synthesis: Catalytic Applications

The broadest and most impactful application of chiral diamine derivatives lies in asymmetric catalysis, where they are used to transfer stereochemical information from the catalyst to the product with high fidelity.[7]

Metal-Ligand Synergy in Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral alcohols and amines, key intermediates in pharmaceutical manufacturing.[8] Chiral diamine ligands, particularly N-tosylated diamines in complex with ruthenium or iridium, are central to this field.

The causality behind their effectiveness is the formation of a highly organized transition state. During the catalytic cycle, the diamine ligand, the metal center, and the substrates (e.g., a ketone and a hydrogen source) assemble into a rigid complex. The chiral environment enforced by the diamine dictates the facial selectivity of hydride delivery to the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product.

The following protocol is adapted from the development of recyclable iridium-polydiamine catalysts.[9]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

Abstract

This compound is a substituted diamine featuring both secondary and tertiary amine functionalities, alongside a phenylethyl group. This structural complexity makes it a valuable building block in pharmaceutical and chemical synthesis but also presents unique challenges regarding its stability.[1][2] This guide provides a comprehensive analysis of the potential stability profile and degradation pathways of this molecule. Drawing upon established principles of forced degradation and data from analogous structures, we explore its susceptibility to hydrolytic, oxidative, thermal, and photolytic stress. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for stability-indicating method development, impurity profiling, and formulation design.

Introduction and Molecular Profile

This compound (CAS: 1629-33-0) is a diamine derivative with the molecular formula C₁₁H₁₈N₂.[3] Its structure, featuring a primary amine, a tertiary amine, and a phenylethyl tail, suggests a versatile yet potentially reactive chemical profile. The presence of multiple amine functional groups makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and chelating agents.[4][5] Understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of any final product derived from it.

Forced degradation studies are an essential component of pharmaceutical development, providing critical insights into the degradation pathways and intrinsic stability of a molecule.[6] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated storage conditions, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[7][8] The data generated are crucial for developing stability-indicating analytical methods, identifying potential degradation products, and designing robust formulations.[6][9]

Molecular Structure:

-

IUPAC Name: N¹-Methyl-N¹-(2-phenylethyl)ethane-1,2-diamine

-

Molecular Formula: C₁₁H₁₈N₂

-

Molecular Weight: 178.27 g/mol [3]

-

Key Features:

-

A primary amine (-NH₂)

-

A tertiary amine (-N(CH₃)-)

-

A flexible ethylenediamine linker

-

A phenylethyl moiety

-

The following diagram illustrates a general workflow for conducting forced degradation studies, a foundational process for the analysis presented in this guide.

Predicted Degradation Pathways and Mechanisms

Based on the functional groups within this compound, several degradation pathways can be predicted. The tertiary amine is a prime target for oxidation, while the primary amine can participate in various reactions. The phenylethyl group also contains benzylic protons that could be susceptible to oxidation.

Oxidative Degradation

Oxidation is a highly probable degradation pathway for this molecule due to the presence of electron-rich nitrogen atoms. The tertiary amine is particularly susceptible to oxidation, which can lead to the formation of an N-oxide. Another potential oxidative pathway involves the formation of N-nitroso impurities, a class of compounds of significant regulatory concern, if nitrosating agents are present.[10][11]

Key potential oxidative degradation products include:

-

N-oxide formation: The tertiary amine can be oxidized to form this compound N-oxide.

-

De-alkylation: Oxidative cleavage could lead to the removal of the methyl group or the entire phenylethyl group.

-

Nitrosation: In the presence of nitrite sources (often found as excipients or contaminants), the secondary amine can be converted to a potent N-nitrosamine impurity. While the target molecule has primary and tertiary amines, related secondary amine impurities could be present from synthesis. Furthermore, in-situ formation of a secondary amine via degradation followed by nitrosation is a possibility. For instance, N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) is a known nitrosamine derivative of a similar structure.[10]

The diagram below outlines the predicted primary oxidative degradation pathways.

Thermal Degradation

Thermal degradation of diamines has been studied, particularly in the context of CO₂ capture solvents. A study on the closely related N-methyl-1,2-ethanediamine (N-MEDA) provides a strong model for the thermal degradation of the title compound.[12] The proposed pathway involves an initial reaction to form a carbamate, which then undergoes an intermolecular cyclization to yield a five-membered imidazolidinone ring.[12]

Applying this precedent, this compound would be expected to degrade via a similar mechanism, forming 1-methyl-3-(2-phenylethyl)-imidazolidin-2-one .

Hydrolytic and Photolytic Degradation

-

Hydrolytic Degradation: Amines are generally stable to hydrolysis. However, forced degradation studies under extreme pH (e.g., 0.1 M HCl, 0.1 M NaOH) and elevated temperatures should be performed to confirm this.[8] Degradation under these conditions is not highly anticipated unless other reactive functionalities are present or if the pH shift catalyzes other reactions.

-

Photolytic Degradation: The phenylethyl moiety contains a chromophore (the phenyl ring) that can absorb UV light. While phenethylamine itself is relatively stable, photolytic stress can sometimes induce complex reactions, including oxidation or rearrangement.[13][14] Therefore, photostability testing according to ICH Q1B guidelines is essential to evaluate the potential for light-induced degradation.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products and accurately quantify them.

Stability-Indicating Method (SIM) Development Protocol

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector is the standard approach. Mass spectrometry (MS) detection is invaluable for peak tracking and identification.

Step-by-Step Protocol:

-

Column Selection: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) known for its versatility.

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Formate in water. The acidic modifier ensures the amine groups are protonated, leading to better peak shape.

-

Organic (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Begin with a broad gradient (e.g., 5-95% B over 15 minutes) to elute all components from the forced degradation samples.

-

Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for all peaks. A wavelength around 210 nm or 254 nm is often a good starting point for compounds with a phenyl ring.

-

Method Optimization: Analyze a mixture of all stressed samples. Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 2) between the parent peak and the nearest eluting impurity.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method demonstrates specificity if it can unequivocally assess the analyte in the presence of its degradation products.[11]

Structural Elucidation of Degradants

Identifying the structure of unknown degradation products is critical for understanding the degradation pathways and assessing safety.

-

High-Resolution Mass Spectrometry (LC-MS/MS): This is the primary tool for structural elucidation.

-

Accurate Mass Measurement: Provides the elemental composition (molecular formula) of the degradant.

-

Fragmentation Analysis (MS/MS): The degradation product ion is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure, allowing for the localization of the modification (e.g., addition of an oxygen atom for an N-oxide).[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant is formed at a significant level (>0.1%), it can be isolated (e.g., by preparative HPLC) and its structure confirmed unequivocally using 1D and 2D NMR techniques.[15]

Summary of Potential Stability Profile

The following table summarizes the predicted stability and degradation profile of this compound under various stress conditions.

| Stress Condition | Predicted Stability | Likely Degradation Pathway(s) | Potential Major Degradant(s) |

| Acid Hydrolysis | Likely Stable | Minimal degradation expected. | None anticipated. |

| Base Hydrolysis | Likely Stable | Minimal degradation expected. | None anticipated. |

| Oxidation (e.g., H₂O₂) | Labile | N-oxidation, N-dealkylation. | N-Oxide derivative, N-(2-phenylethyl)ethane-1,2-diamine. |

| Thermal (Heat) | Labile | Intramolecular cyclization. | 1-methyl-3-(2-phenylethyl)-imidazolidin-2-one.[12] |

| Photolytic (UV/Vis) | Potentially Labile | Photo-oxidation or rearrangement. | To be determined experimentally. |

Conclusion

This compound is predicted to be most susceptible to oxidative and thermal degradation . The primary oxidative pathways are likely N-oxide formation and de-alkylation at the tertiary amine. The key thermal degradation pathway is expected to be an intramolecular cyclization to form an imidazolidinone derivative, a mechanism observed in structurally similar diamines.[12] While generally stable to hydrolysis, its photostability requires experimental verification due to the presence of a UV-absorbing phenyl group.